molecular formula C17H16FNO3 B4942950 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one

Cat. No. B4942950
M. Wt: 301.31 g/mol
InChI Key: IKDIYEYPJDUUCL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one, also known as 4-FA, is a synthetic compound that belongs to the class of substituted amphetamines. It is a designer drug that has gained popularity among recreational drug users due to its stimulant and empathogenic effects. However,

Mechanism of Action

1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one acts as a releasing agent for serotonin, dopamine, and norepinephrine. It increases the levels of these neurotransmitters in the brain, leading to its stimulant effects. The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of serotonin and dopamine reuptake.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one in lab experiments is its ability to selectively release serotonin, dopamine, and norepinephrine. This allows researchers to study the effects of these neurotransmitters on the brain and behavior. However, one limitation is that 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one is a designer drug and its long-term effects on the brain are not fully understood.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one. One direction is to study its potential therapeutic applications, such as its use in the treatment of depression or attention deficit hyperactivity disorder. Another direction is to investigate its long-term effects on the brain and behavior, particularly in heavy users. Additionally, researchers may explore the use of 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one as a tool for studying the neurobiology of addiction.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one, or 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one, is a synthetic compound that has gained popularity among recreational drug users. However, its scientific research application has also been investigated, particularly in its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are advantages to using 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one in lab experiments, there are also limitations, and further research is needed to fully understand its effects on the brain and behavior.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one involves the reaction between 4-fluoroamphetamine and p-dimethoxybenzaldehyde in the presence of a reducing agent. The product is then purified and crystallized to obtain 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one in its pure form.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Researchers have investigated the effects of 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one on the central nervous system, serotonin receptors, and dopamine transporters.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(4-fluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-21-16-8-3-12(11-17(16)22-2)15(20)9-10-19-14-6-4-13(18)5-7-14/h3-11,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDIYEYPJDUUCL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]prop-2-en-1-one

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